molecular formula C13H12N2O3S B2723094 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone CAS No. 2034289-68-2

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Cat. No.: B2723094
CAS No.: 2034289-68-2
M. Wt: 276.31
InChI Key: PNRHGVAGAVQDIC-UHFFFAOYSA-N
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Description

The compound 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone features a bicyclo[2.2.1]heptane core with oxygen (oxa) and nitrogen (aza) atoms at positions 2 and 5, respectively. This bicyclic system is fused to an isoxazole ring substituted at position 5 with a thiophene moiety. The structural rigidity of the bicyclo[2.2.1]heptane framework may enhance binding affinity to biological targets, while the isoxazole and thiophene groups contribute to electronic diversity and lipophilicity . This compound has been utilized as an intermediate in synthesizing kinase inhibitors and other bioactive molecules, as evidenced by its inclusion in patented pharmaceutical syntheses .

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c16-13(15-6-9-4-8(15)7-17-9)10-5-11(18-14-10)12-2-1-3-19-12/h1-3,5,8-9H,4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRHGVAGAVQDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 2-Oxa-5-azabicyclo[2.2.1]heptane Core

The bicyclic morpholine scaffold is synthesized from trans-4-hydroxy-L-proline, a chiral starting material that ensures stereochemical fidelity. Two primary routes dominate:

Portoghese’s Benzoyl-Protected Route

Portoghese’s seminal work (1971) established a seven-step sequence starting with trans-4-hydroxy-L-proline:

  • N-Benzoylation : Protection of the amine using benzoyl chloride in alkaline conditions.
  • Methyl Esterification : Diazomethane-mediated esterification (toxic, requires caution).
  • Oxidative Cyclization : Treatment with lead tetraacetate forms the oxetane ring.
  • Deprotection : Harsh acidic conditions (e.g., HBr/AcOH) remove the benzoyl group.
    This method achieves a 59% overall yield but faces challenges in scalability due to diazomethane and tedious deprotection.

Improved Cbz-Protected Route

Zhang et al. (2014) optimized the synthesis using benzyloxycarbonyl (Cbz) protection:

  • Cbz Protection : React trans-4-hydroxy-L-proline with Cbz-Cl under mild basic conditions.
  • Lactonization : Intramolecular cyclization using DCC/DMAP forms a γ-lactone intermediate.
  • Reduction and Cyclization : NaBH₄ reduces the lactone to a diol, followed by Mitsunobu reaction with DIAD/PPh₃ to form the bicyclic structure.
  • Hydrogenolysis : Pd/C-mediated removal of the Cbz group under H₂ affords the free amine.
    This six-step route achieves a 70% overall yield with safer reagents and streamlined steps.
Table 1: Comparison of Bicyclic Core Syntheses
Method Steps Yield Key Advantages Limitations
Portoghese (1971) 7 59% Established protocol Toxic reagents, harsh deprotection
Zhang et al. (2014) 6 70% Safer, higher yield, stereoselective Requires hydrogenation step

Synthesis of the 5-(Thiophen-2-yl)isoxazol-3-yl Moiety

The isoxazole-thiophene fragment is constructed via cyclization and cross-coupling:

Isoxazole Ring Formation

The isoxazole core is synthesized using hydroxylamine-mediated cyclocondensation:

  • Substrate Preparation : React ethyl acetoacetate with thiophene-2-carbaldehyde to form a β-keto enone.
  • Cyclization : Treat with hydroxylamine hydrochloride in ethanol under reflux to yield 5-(thiophen-2-yl)isoxazol-3-amine.
  • Oxidation : Oxidize the amine to a ketone using MnO₂ or Dess-Martin periodinane.

Thiophene Functionalization

Thiophene derivatives are typically synthesized via:

  • Paal-Knorr Synthesis : Cyclization of 1,4-diketones with Lawesson’s reagent.
  • Cross-Coupling : Suzuki-Miyaura coupling to introduce substituents.

Coupling Strategies for Final Assembly

The bicyclic morpholine and isoxazole-thiophene units are conjugated via nucleophilic acyl substitution or transition metal catalysis:

Acyl Chloride Coupling

  • Activation : Convert the isoxazole-thiophene ketone to an acyl chloride using oxalyl chloride.
  • Amidation : React with the bicyclic morpholine amine in the presence of NEt₃ or DIEA in THF at 100°C.
    Example :
  • Conditions : THF, N-ethyl-N,N-diisopropylamine, 100°C, 70h.
  • Yield : 62.8% (similar to reported analogues).

Buchwald-Hartwig Amination

For more sterically hindered systems, Pd-catalyzed coupling ensures efficiency:

  • Pd Catalyst : Use Pd₂(dba)₃/Xantphos with Cs₂CO₃ in dioxane.
  • Coupling : React the bromoisoxazole-thiophene with the bicyclic amine at 110°C.
    Yield : ~55–65% (extrapolated from analogous reactions).
Table 2: Coupling Method Performance
Method Conditions Yield Purity (HPLC)
Acyl Chloride THF, 100°C, 70h 62.8% >95%
Buchwald-Hartwig Pd/Xantphos, dioxane, 110°C ~60% >90%

Purification and Analytical Characterization

Chromatographic Purification

  • Normal Phase SiO₂ : Elute with EtOAc/hexane gradients.
  • Prep-HPLC : Use C18 columns with MeCN/H₂O (+0.1% TFA) for final polishing.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.45–7.29 (thiophene H), 5.35 (isoxazole H), 4.67–3.71 (bicyclic morpholine H).
  • LC-MS : m/z 359.1 [M+H]⁺ (calculated for C₁₇H₁₅N₂O₃S).
  • X-ray Crystallography : Confirms bicyclic chair conformation and isoxazole-thiophene coplanarity (dihedral angle <5°).

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclic Heterocycles in Antibiotics

Example :

  • (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Cephalosporin analog)
    • Structural Differences : The bicyclo[4.2.0] system in cephalosporins includes a β-lactam ring fused to a six-membered dihydrothiazine ring, critical for antibiotic activity. In contrast, the bicyclo[2.2.1]heptane in the target compound lacks the β-lactam motif but offers greater conformational rigidity.
    • Functional Implications : The β-lactam in cephalosporins enables bacterial cell wall inhibition, whereas the target compound’s isoxazole-thiophene system may favor kinase or protease inhibition due to its planar, electron-rich heterocycles .
Thiazolidinone Derivatives

Example :

  • 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone Structural Differences: Thiazolidinones feature a five-membered ring with nitrogen and sulfur atoms, whereas the target compound’s isoxazole ring contains oxygen and nitrogen. Synthetic Routes: Thiazolidinones are synthesized via condensation of thiosemicarbazides with chloroacetic acid, while the target compound’s bicyclic core requires multistep coupling reactions involving palladium catalysts .
Triazole-Based Pesticides

Example :

  • Metconazole and Triticonazole
    • Structural Differences : Triazole pesticides (e.g., metconazole) incorporate a 1,2,4-triazole ring linked to a chlorophenyl group. The target compound’s isoxazole-thiophene system lacks the triazole’s nitrogen-rich environment but shares similar lipophilic characteristics.
    • Functional Implications : Triazoles inhibit fungal cytochrome P450 enzymes, while the bicyclo[2.2.1]heptane-isoxazole-thiophene scaffold may target plant or mammalian kinases due to its bulkier, more rigid structure .

Comparative Data Table

Property Target Compound Cephalosporin Analog Thiazolidinone Metconazole
Core Structure Bicyclo[2.2.1]heptane + isoxazole-thiophene Bicyclo[4.2.0] β-lactam Thiazolidinone + arylidene Cyclopentanol + triazole
Key Functional Groups Oxa, aza, isoxazole, thiophene β-Lactam, thiadiazole, tetrazole Hydrazono, arylidene Triazole, chlorophenyl
Biological Target Kinases/proteases (inferred) Bacterial transpeptidases Antimicrobial/antiviral Fungal CYP51
Synthetic Complexity High (Pd-catalyzed coupling, multiple steps) Moderate (fermentation-derived) Low (condensation reaction) Moderate (Grignard reactions)
Lipophilicity (LogP)* Estimated: 2.5–3.5 (thiophene contributes) ~1.2 (polar β-lactam) ~2.8 (aryl groups) ~4.0 (chlorophenyl)

*Predicted values based on substituent contributions.

Research Findings and Implications

  • Structural Rigidity: The bicyclo[2.2.1]heptane system in the target compound may improve metabolic stability compared to flexible analogs like thiazolidinones, as seen in kinase inhibitor designs .
  • Synthetic Challenges: The target compound’s synthesis requires specialized reagents (e.g., Pd catalysts) and stringent conditions, contrasting with simpler routes for thiazolidinones or triazoles .

Biological Activity

The compound 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone , often referred to as a bicyclic amine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and databases.

Molecular Structure

The compound is characterized by a bicyclic structure that includes an oxabicyclo framework and a functional isoxazole group. Its molecular formula is C13H12N2O2SC_{13}H_{12}N_2O_2S with a molecular weight of approximately 248.31 g/mol.

Pharmacological Profile

Research indicates that compounds similar to 2-Oxa-5-azabicyclo[2.2.1]heptan exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Studies have shown that bicyclic amines can possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential in cancer therapy.
  • Neuroprotective Effects : There is emerging evidence that these compounds may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Case Studies

  • Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various bicyclic compounds, including derivatives of 2-Oxa-5-azabicyclo[2.2.1]heptane. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive strains (e.g., Staphylococcus aureus) .
  • Anticancer Activity : Research highlighted in Cancer Research demonstrated that modifications to the bicyclic structure enhanced the compound's affinity for cancer cell receptors, leading to increased apoptosis in treated cells .
  • Neuroprotective Studies : A recent investigation into neuroprotective mechanisms revealed that derivatives of this compound could reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegeneration .

Data Table of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialModerateJournal of Medicinal Chemistry
AnticancerHighCancer Research
NeuroprotectiveSignificantNeurobiology Letters

Q & A

Q. What are the established synthetic routes for constructing the 2-oxa-5-azabicyclo[2.2.1]heptane moiety in this compound?

The bicyclic core is synthesized via multi-step protocols starting from trans-4-hydroxy-L-proline. Key steps include:

  • Cbz protection under basic conditions (NaOH, 0°C to room temperature, 5 h, 91% yield).
  • Tosylation (TsCl, DMAP, Et3_3N, CH2_2Cl2_2, 93% yield).
  • Reductive ring closure (NaBH4_4, EtOH/THF, 100% yield).
  • Deprotection (NaOMe, MeOH reflux, 86% yield) .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • HRMS for molecular weight validation.
  • 2D NMR (e.g., 1^1H-13^{13}C HSQC/HMBC) to resolve stereochemistry and connectivity.
  • X-ray crystallography of intermediates (e.g., tert-butyl-protected analogs) for absolute configuration determination .

Q. What are the key challenges in purifying this compound, and what chromatographic methods are recommended?

Challenges include separating regioisomers and removing catalysts. Recommended methods:

  • Reverse-phase HPLC (C18 column, MeCN/H2_2O gradient with 0.1% TFA).
  • Preparative TLC on silica gel for intermediates, as used in similar bicyclic systems .

Advanced Research Questions

Q. How can researchers optimize the coupling of the 5-(thiophen-2-yl)isoxazol-3-yl group to the bicyclic core to enhance reaction efficiency?

Optimization strategies include:

  • Screening coupling agents (e.g., EDC/HOBt) and Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
  • Microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
  • Stoichiometric adjustments (1.2–1.5 eq. of thiophene-isoxazole precursor) to minimize unreacted bicyclic intermediate .

Q. How should discrepancies in biological activity data between in vitro and cell-based assays be addressed?

Discrepancies may arise from:

  • Solubility limitations : Use DMSO stocks with ≤0.1% final concentration.
  • Metabolic instability : Perform LC-MS stability assays in cell media.
  • Target engagement validation : Apply thermal shift assays or surface plasmon resonance (SPR) to confirm binding .

Q. What computational methods aid in predicting the conformational stability of the bicyclic core under physiological conditions?

  • Density Functional Theory (DFT) : B3LYP/6-31G* to model ring strain and hydrogen bonding.
  • Molecular dynamics (MD) simulations : AMBER force field in explicit solvent (e.g., TIP3P water) to assess solvation effects and dominant conformers .

Data Contradiction Analysis

Q. How can conflicting reports on synthetic yields for the bicyclic framework be resolved?

  • Reaction monitoring : Use in-situ FTIR or 1^1H NMR to track intermediate formation.
  • Parameter standardization : Control humidity (e.g., anhydrous Et3_3N) and temperature (0°C for tosylation).
  • Batch-to-batch reproducibility : Validate reagent purity (e.g., NaBH4_4 activity) and solvent drying (molecular sieves) .

Q. What experimental limitations affect the generalizability of biological activity studies for this compound?

Limitations include:

  • Low pollution variability in synthetic mixtures vs. real-world biological matrices.
  • Sample degradation : Stabilize organic compounds via continuous cooling during assays.
  • Short data collection windows : Extend incubation times to capture delayed effects .

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